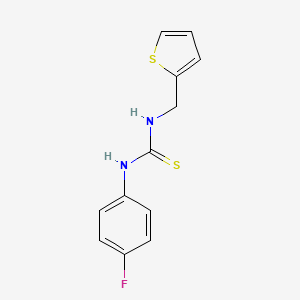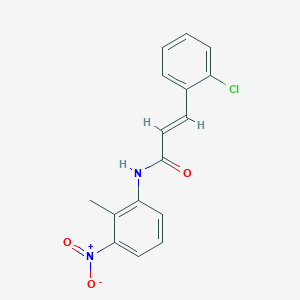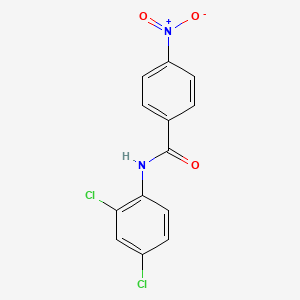
N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea, also known as FLT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FLT is a thiourea derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.
作用機序
N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of enzymes such as tyrosinase and α-glucosidase, which are involved in the development of cancer and diabetes, respectively. N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has also been found to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
実験室実験の利点と制限
N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea also exhibits a range of biochemical and physiological effects, making it a versatile compound for use in various areas of research. However, N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to administer in animal models. Additionally, N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has not been extensively studied for its potential side effects, which could limit its use in clinical applications.
将来の方向性
There are several future directions for research on N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea. One area of research could be the development of more efficient synthesis methods for N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea. Additionally, further studies could be conducted to investigate the potential side effects of N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea and its safety for use in clinical applications. Further studies could also be conducted to investigate the potential therapeutic applications of N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea in other areas of research, such as cardiovascular disease and autoimmune diseases. Overall, N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has significant potential for use in various areas of research and could lead to the development of new therapeutic agents.
合成法
N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea can be synthesized through various methods, including the reaction of 4-fluoroaniline with 2-thienylmethyl isothiocyanate. This reaction results in the formation of N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea, which can be further purified through recrystallization. Other methods of synthesis include the reaction of 4-fluoroaniline with thiosemicarbazide and the reaction of 4-fluoronitrobenzene with 2-thienylmethylamine.
科学的研究の応用
N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential therapeutic applications in various areas of research. It has been found to exhibit anti-tumor activity, anti-inflammatory activity, and anti-diabetic activity. N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2S2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKYZNPULHCTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)


![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5733186.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5733203.png)
![4-[(3-fluoro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5733207.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5733215.png)